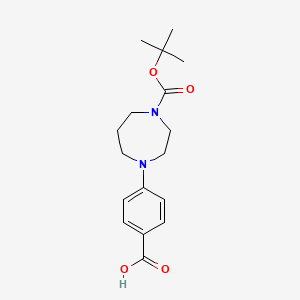
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine (abbreviated as 2C3C6M4TFP) is a trifluoromethylated pyridine derivative with a chlorine substituent at the 2-position, a cyano substituent at the 3-position, and a 4-methylphenyl substituent at the 6-position. This compound has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various compounds, such as 2-chloro-3-cyano-6-(4-methoxy-phenyl)-4-(trifluoromethyl)pyridine, which has been studied for its potential use as an anti-inflammatory agent. It has also been used as a starting material in the synthesis of other compounds, such as 4-methylphenyl-2-chloro-3-cyano-6-(trifluoromethyl)pyridine, which has been studied for its potential use as an anti-cancer agent. In addition, 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine has been studied for its potential use as a catalyst in organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine is not well understood. However, it is thought to act as a catalyst in organic synthesis reactions. Specifically, it is believed to promote the formation of new bonds between molecules, thus allowing for the synthesis of various compounds. In addition, it is believed to act as an inhibitor of certain enzymes, thus preventing the formation of unwanted compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine are not well understood. However, it is believed to have a variety of effects on the body. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine has several advantages for use in lab experiments. First, it is relatively easy to synthesize and is commercially available. Second, it is a relatively stable compound, which makes it suitable for use in various organic synthesis reactions. Finally, it is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are some limitations to the use of 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine in laboratory experiments. First, it is not very soluble in water, making it difficult to use in aqueous solutions. Second, it is not very stable at high temperatures, making it unsuitable for use in high-temperature reactions. Finally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis reactions.
Orientations Futures
There are a variety of potential future directions for the use of 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine. First, it could be used as a starting material for the synthesis of various compounds, such as anti-inflammatory or anti-cancer drugs. Second, it could be used as a catalyst in organic synthesis reactions. Third, it could be used as an inhibitor of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Fourth, it could be used as a fluorescent probe for studying biological systems. Finally, it could be used as a building block for the synthesis of more complex molecules.
Méthodes De Synthèse
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine can be synthesized through a two-step reaction. The first step involves the condensation of 4-methylphenyl isocyanate and trifluoromethyl pyridine to form 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine. The second step involves the addition of chlorine to the 2-position of the molecule to form the desired product. This synthesis method has been used to synthesize a variety of related compounds, including 4-methylphenyl-2-chloro-3-cyano-6-(trifluoromethyl)pyridine and 2-chloro-3-cyano-6-(4-methoxy-phenyl)-4-(trifluoromethyl)pyridine.
Propriétés
IUPAC Name |
2-chloro-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c1-8-2-4-9(5-3-8)12-6-11(14(16,17)18)10(7-19)13(15)20-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTGWALGWCOIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)

![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)

![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)







